(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Description
Properties
IUPAC Name |
[4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-8-12-3-4-14-13(7-12)10-16(5-6-17-14)9-11-1-2-11/h3-4,7,11H,1-2,5-6,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGKEYPQRLGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCOC3=C(C2)C=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that dibenzo[b,f][1,4]oxazepine derivatives, a class of compounds to which our compound belongs, have been found to interact with various targets, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, and non-nucleoside HIV-1 reverse transcriptase inhibitors.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Pharmacokinetics
It is noted that the compound is highly gi absorbable and bbb permeant. Its lipophilicity (Log Po/w) is 1.38, which could influence its distribution and bioavailability.
Biological Activity
The compound (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a member of the oxazepine family, which has garnered attention for its potential biological activities. This article reviews its biological activity based on various research findings and case studies.
- Molecular Formula : C14H19NO
- Molecular Weight : 233.31 g/mol
- CAS Number : 2098057-59-9
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems and cellular pathways. The cyclopropylmethyl group is believed to enhance the lipophilicity of the compound, potentially facilitating its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Biological Activities
-
Antidepressant Effects
- Research indicates that compounds similar to (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin and norepinephrine levels in the brain.
-
Neuroprotective Properties
- Studies have shown that this compound may possess neuroprotective properties against oxidative stress and neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
-
Anti-inflammatory Activity
- The compound has been evaluated for its anti-inflammatory effects, demonstrating a reduction in pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory conditions.
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The EC50 for behavioral improvement was determined to be around 620 nM.
Study 2: Neuroprotection Against Oxidative Stress
A cell culture study assessed the neuroprotective effects of the compound against hydrogen peroxide-induced cell death in neuronal cell lines. Results indicated that pre-treatment with the compound significantly increased cell viability compared to controls (p < 0.01).
Pharmacokinetics
The pharmacokinetic profile of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine has been characterized by:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily hepatic metabolism with several identified metabolites.
- Excretion : Renal excretion predominates with unchanged drug and metabolites detected in urine.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Position and Functional Groups: The target compound’s cyclopropylmethyl group at position 4 distinguishes it from analogs like 5-substituted derivatives and the unsubstituted parent structure . This substituent may enhance steric bulk and metabolic resistance compared to smaller alkyl groups. The methanamine group at position 7 contrasts with the methanol group in (4-cyclopropyl-...)methanol . The primary amine likely increases aqueous solubility and hydrogen-bonding capacity, which could improve target engagement in biological systems.
Synthetic Accessibility :
- 5-Substituted analogs are synthesized efficiently via a one-pot Pictet-Spengler reaction (yields: 26–78%) , whereas the target compound’s synthesis may require selective alkylation at position 4, a more challenging step.
The methanol analog has a lower molecular weight (245.32 g/mol) and reduced basicity due to the hydroxyl group, which may limit CNS uptake compared to the methanamine derivative.
Functional Analogues with Aromatic Substitutions
Table 2: Aromatic Ring-Modified Analogues
Key Observations:
- Bromine and methoxy substituents on the aromatic ring (e.g., in ) reduce structural similarity to the target compound (scores <0.8), highlighting the importance of the oxazepine core and cyclopropylmethyl group for defining its chemical space.
- The unsubstituted oxazepine core shows the highest similarity (0.83), emphasizing the role of the heterocycle in scaffold recognition.
Preparation Methods
Detailed Stepwise Preparation
Summary Table of Synthetic Route
| Intermediate | Description | Key Reagents | Purpose |
|---|---|---|---|
| Methyl 2-amino-4-bromobenzoate | Starting material | Commercially available | Aromatic precursor with bromine handle |
| Intermediate 2 | Cyclopropylmethyl amine introduced | Cyclopropylmethylamine, reductive amination reagents | Introduce cyclopropylmethyl substituent |
| Intermediate 3 | Alcohol from ester reduction | Hydride reducing agent | Precursor for cyclization |
| Cyclized intermediate | Oxazepine ring formed | Chloroacetyl chloride + NaOH or bromoacetyl bromide + KOtBu | Formation of heterocyclic core |
| Final compound | Methanamine functionalized | Nucleophilic substitution | Target bioactive compound |
Q & A
Basic: What synthetic strategies are recommended for synthesizing (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:
- Cyclopropylmethyl introduction: Alkylation of the oxazepine core using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Amine functionalization: Reductive amination or nucleophilic substitution to install the methanamine group.
Critical parameters include solvent polarity (e.g., THF vs. DMF for solubility control), temperature (affecting reaction kinetics and side reactions), and catalyst selection (e.g., palladium for cross-coupling steps). Monitoring via TLC or HPLC ensures intermediate purity .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how should they be applied?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity. For example, the cyclopropylmethyl group shows distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropane protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrobenzooxazepine ring .
- HPLC-MS: Validates purity (>95%) and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal separation .
- Elemental Analysis: Ensures stoichiometric consistency, especially for nitrogen content in the methanamine group .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
Methodological Answer:
Contradictions often arise from stereochemical heterogeneity or solvent artifacts . Strategies include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., ring-flipping in the oxazepine core) causing signal broadening .
- Isotopic Labeling: For ambiguous MS fragments, deuterated analogs help trace fragmentation pathways.
- Computational Validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR bands, cross-referenced with experimental data .
Advanced: What methodologies are effective for impurity profiling during synthesis?
Methodological Answer:
- HPLC-DAD/ELSD: Detects by-products like unreacted intermediates or oxidation derivatives. Use orthogonal methods (e.g., HILIC vs. reverse-phase) for comprehensive coverage .
- Reference Standards: Compare retention times and spectra with known impurities (e.g., EP/Pharm. Eur. guidelines for benzodiazepine analogs) .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and critical stability parameters .
Basic: How should researchers design biological activity assays for this compound, given its structural features?
Methodological Answer:
- Target Selection: Prioritize receptors common to benzoxazepine derivatives (e.g., serotonin or GABA receptors). Use molecular docking (AutoDock Vina) to predict binding affinity .
- In Vitro Assays: Measure IC₅₀ values via fluorescence-based calcium flux assays (for GPCR targets) or enzymatic inhibition (e.g., kinase assays). Include positive controls (e.g., diazepam for GABA activity) .
Advanced: What strategies optimize reaction conditions to enhance enantiomeric purity in the final product?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., BINAP-ruthenium complexes) during cyclopropylmethylation or amination steps.
- Chiral HPLC: Use columns like Chiralpak IA-3 to separate enantiomers and quantify ee%.
- Kinetic Resolution: Optimize reaction time and temperature to favor one enantiomer’s formation, guided by real-time monitoring (e.g., inline IR spectroscopy) .
Basic: What are the stability considerations for storing this compound, and how should they be managed?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert atmosphere (argon) to prevent oxidation of the methanamine group. Use amber vials to avoid photodegradation .
- Stability Indicators: Monitor via periodic HPLC for degradation products (e.g., N-oxide formation) .
Advanced: How can computational modeling predict the compound’s physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- Software Tools: Use MarvinSketch or ACD/Labs to calculate logP (lipophilicity) and pKa. For accurate predictions, validate against experimental data (e.g., potentiometric titration for pKa) .
- MD Simulations: GROMACS simulations assess membrane permeability, critical for CNS-targeted compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
